
K-756
Descripción general
Descripción
K-756 es un inhibidor novedoso y selectivo de la tanquirasa (TNKS), que es un miembro de la familia de la poli-ADP ribosa polimerasa (PARP). Inhibe específicamente la actividad de ADP-ribosilación de TNKS1 y TNKS2 con valores de IC50 de 31 nM y 36 nM, respectivamente . Este compuesto ha mostrado un potencial significativo en la inhibición de la vía Wnt/β-catenina, que está implicada en varios cánceres .
Métodos De Preparación
La síntesis de K-756 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. La ruta sintética típicamente incluye la formación de intermediarios clave a través de una serie de reacciones como la condensación, la ciclización y las modificaciones de grupos funcionales. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado con alta pureza . Los métodos de producción industrial probablemente implicarían la ampliación de estos procedimientos de laboratorio asegurando la consistencia y la eficiencia.
Análisis De Reacciones Químicas
K-756 sufre varias reacciones químicas, incluyendo:
Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: this compound puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Colorectal Cancer Treatment
K-756 has shown promise in preclinical studies involving APC-mutant colorectal cancer cell lines. It effectively inhibited cell growth in COLO 320DM and SW403 cells by suppressing the Wnt/β-catenin pathway . Furthermore, in vivo studies demonstrated that oral administration of this compound could inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent for colorectal cancer .
2. Synergistic Effects with Other Therapies
Research indicates that this compound may enhance the efficacy of other cancer treatments. For example, when combined with gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, this compound exhibited a synergistic effect on non-small cell lung cancer cells . This suggests that this compound could be integrated into combination therapy regimens to improve patient outcomes.
3. Immunotherapy Enhancement
Recent studies have explored this compound's role in enhancing immunotherapy. The Wnt/β-catenin pathway is known to suppress immune responses by inhibiting dendritic cell activation and reducing T cell infiltration in tumors. By inhibiting this pathway, this compound may improve the effectiveness of immune checkpoint inhibitors (ICIs), potentially leading to better responses in patients undergoing immunotherapy .
Table 1: Inhibitory Activity of this compound on Tankyrase Enzymes
Enzyme | IC50 (µM) |
---|---|
TNKS1 | 0.031 |
TNKS2 | 0.010 |
Source: MedChemExpress
Table 2: Efficacy of this compound in Preclinical Models
Study Type | Model Type | Result |
---|---|---|
In vitro | COLO 320DM cells | Significant growth inhibition |
In vivo | Xenograft mice | Tumor growth inhibition observed |
Combination therapy | Non-small cell lung cancer | Synergistic effect with gefitinib |
Case Studies
Case Study 1: Colorectal Cancer Xenograft Model
In a study involving APC-mutant colorectal cancer xenografts, mice treated with this compound showed a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through modulation of the Wnt/β-catenin pathway .
Case Study 2: Combination Therapy with Immunotherapy
Another investigation assessed the impact of this compound on melanoma models treated with anti-PD-L1 antibodies. Results indicated that this compound enhanced T cell infiltration and improved tumor response rates, suggesting its potential role as an adjunct to immunotherapy .
Mecanismo De Acción
K-756 ejerce sus efectos uniéndose al bolsillo inducido de la tanquirasa (TNKS) e inhibiendo su actividad enzimática. Esta inhibición evita la poli-ADP ribosilación de Axin, un componente clave de la vía Wnt/β-catenina. Como resultado, Axin se estabiliza, lo que lleva a la degradación de β-catenina y la supresión de la señalización Wnt/β-catenina . Esta vía es crucial para la proliferación celular, la renovación de células madre y el desarrollo de tejidos, lo que convierte a this compound en un compuesto valioso en la investigación del cáncer .
Comparación Con Compuestos Similares
K-756 es único en su alta selectividad y potencia como inhibidor de la tanquirasa. Compuestos similares incluyen:
JW 55: Otro inhibidor de la tanquirasa pero con diferentes perfiles de selectividad y potencia.
XAV939: Inhibe la tanquirasa pero tiene una estructura química y un mecanismo de acción diferentes.
IWR-1: Se dirige a la vía Wnt/β-catenina pero a través de un mecanismo molecular diferente. This compound se destaca por su unión específica al bolsillo inducido de TNKS y sus fuertes efectos inhibitorios en la vía Wnt/β-catenina.
Actividad Biológica
K-756 is a novel compound recognized as a selective inhibitor of tankyrase (TNKS), an enzyme that plays a critical role in the regulation of the Wnt/β-catenin signaling pathway. This pathway is significant in various cancers, particularly colorectal cancer, where aberrations often arise due to mutations in the adenomatous polyposis coli (APC) gene. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in cancer treatment.
This compound functions by stabilizing Axin, a key regulatory protein in the Wnt/β-catenin pathway. By inhibiting TNKS, this compound prevents the poly-ADP ribosylation and subsequent degradation of Axin, leading to reduced levels of active β-catenin. This inhibition results in decreased transcription of Wnt target genes, which are often upregulated in cancerous cells.
Key Findings
- Inhibition of Cell Growth : this compound has shown efficacy in inhibiting the growth of APC-mutant colorectal cancer cell lines such as COLO 320DM and SW403 by targeting the Wnt/β-catenin pathway .
- Synergistic Effects : In non-small cell lung cancer cells, this compound did not exhibit significant antiproliferative activity on its own; however, when combined with gefitinib (an EGFR inhibitor), it demonstrated a strong synergistic effect .
- In Vivo Efficacy : Studies involving mouse xenograft models have confirmed that oral administration of this compound effectively inhibits the Wnt/β-catenin pathway, resulting in tumor growth suppression .
Data Table: Biological Activity of this compound
Study Type | Cell Line | Treatment | Outcome |
---|---|---|---|
In Vitro | COLO 320DM | This compound | Inhibition of cell growth |
In Vitro | SW403 | This compound | Inhibition of cell growth |
In Vitro | Non-small cell lung | This compound + Gefitinib | Strong synergistic effect |
In Vivo | Colon cancer xenograft | Oral this compound | Tumor growth inhibition |
Case Study 1: Colorectal Cancer
A study conducted on APC-mutant colon cancer cells demonstrated that treatment with this compound resulted in significant stabilization of Axin and decreased β-catenin activity. This was measured using transcriptional reporter assays and cell viability assays, confirming its potential as a targeted therapy for colorectal cancer .
Case Study 2: Lung Cancer Combination Therapy
In another investigation, this compound was tested in combination with gefitinib on non-small cell lung cancer models. The results indicated that while this compound alone had limited effects, its combination with gefitinib led to enhanced antiproliferative effects, suggesting a promising avenue for combination therapies in resistant cancer types .
Propiedades
IUPAC Name |
3-[[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methyl]-1,4-dihydroquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-31-21-11-18-20(12-22(21)32-2)25-15-26-23(18)28-9-7-16(8-10-28)13-29-14-17-5-3-4-6-19(17)27-24(29)30/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXCGEJJQFHPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN4CC5=CC=CC=C5NC4=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121877 | |
Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130017-40-2 | |
Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130017-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.